Pararosaniline pamoate anhydrous, also known as CI 403-A, is a synthetic compound primarily developed for its pharmacological properties, particularly in the treatment of parasitic infections such as schistosomiasis caused by Schistosoma japonicum. This compound has been recognized for its efficacy and safety in clinical settings, demonstrating minimal side effects during trials. Its molecular formula is , with a molecular weight of approximately 999.14 g/mol .
The synthesis of pararosaniline pamoate typically involves the reaction between pararosaniline and pamoic acid. The process can be summarized in several steps:
The synthesis may involve controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product quality .
Pararosaniline pamoate can undergo various chemical reactions typical for aromatic compounds, including:
The stability of pararosaniline pamoate under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that it remains stable under neutral to slightly acidic conditions, which are common in biological systems .
The mechanism by which pararosaniline pamoate exerts its therapeutic effects involves inhibition of specific proteins essential for parasite survival. Notably, it acts as an inhibitor of heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability within parasites like Entamoeba histolytica.
This inhibition disrupts vital cellular processes in parasites, leading to reduced viability and eventual death of the organism. The effective dosage observed in clinical trials was between 35-40 mg/kg body weight per day .
Relevant data indicates that the compound does not pose significant environmental risks and is not classified as hazardous under typical handling conditions .
Pararosaniline pamoate has significant applications primarily in medical science:
Pararosaniline, a triphenylmethane derivative first synthesized in the mid-19th century, originated as a textile dye (magenta dye, CI 42500) before its pharmacological potential was recognized. The free base form, (H₂NC₆H₄)₂C=C₆H₄NH, was initially characterized by its intense colorimetric properties, which facilitated its adoption in analytical chemistry—notably in the sensitive spectrophotometric detection of sulfur dioxide through formation of a purple compound at 560 nm [1] [6]. The transition from industrial dye to medicinal agent accelerated in the 1960s when its antischistosomal properties were documented in patent literature (GB908634), revealing potent activity against Schistosoma species through an undefined mechanism [6]. The hydrochloride salt subsequently became a standard formulation, though it exhibited limitations in physicochemical stability. The molecular evolution continued with structural modifications to enhance bioavailability, culminating in the development of salt forms with organic acids. The pamoate anion (embonate) emerged as a strategic counterion to address the hydrochloride's suboptimal pharmacokinetics, representing a critical innovation in pararosaniline's pharmaceutical journey [3] [6].
Pamoate salt formation constitutes a cornerstone in pharmaceutical engineering aimed at optimizing drug performance. Pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)) possesses a unique dianionic structure capable of forming stable, stoichiometric complexes with basic drug molecules. This interaction yields salts with dramatically reduced aqueous solubility, thereby prolonging drug release and enhancing metabolic stability. For pararosaniline—a weak base with three protonatable amino groups—the pamoate salt provides:
Table 1: Comparative Properties of Pararosaniline Salts
Property | Pararosaniline Hydrochloride | Pararosaniline Pamoate Anhydrous |
---|---|---|
Molecular Weight | 323.83 g/mol | 796.78 g/mol (calc.) |
Aqueous Solubility | Moderately soluble | Very low (<0.1 mg/mL) |
Primary Stability Concern | Oxidation sensitivity | Hygroscopicity (anhydrous avoids this) |
Release Profile | Immediate | Sustained release |
The anhydrous designation specifically eliminates water molecules from the crystal lattice, further enhancing thermodynamic stability and shelf-life compared to hydrated forms. This is critical for active pharmaceutical ingredients (APIs) prone to hydrolysis. Precedents like cycloguanil embonate (pamoate) demonstrate the therapeutic impact of this approach: its insoluble nature enables long-acting antimalarial prophylaxis after a single intramuscular dose, a principle directly applicable to pararosaniline pamoate [3]. The salt formation process involves counterion exchange in non-aqueous media, yielding a complex where each pamoate anion bridges multiple pararosaniline cations via ionic and π-π interactions, as confirmed by X-ray crystallography in analogous compounds [3].
The academic impetus for studying this specific form arises from three compelling research vectors:
Overcoming Pharmaceutical Limitations: The hydrochloride salt suffers from rapid systemic clearance and pH-dependent solubility, restricting its therapeutic utility. The pamoate anhydrous form directly addresses these issues by providing a depot effect upon parenteral administration. Preclinical models confirm sustained plasma concentrations exceeding 72 hours post-injection, enabling less frequent dosing and improved target tissue exposure—critical factors for chronic parasitic or inflammatory conditions [3] [8].
Expanding Therapeutic Indications: Recent phenotypic screens identified pararosaniline as a potent inhibitor of soil-transmitted nematodes (STNs), notably reducing Ancylostoma ceylanicum hookworm fecundity in vivo by 89% at 30 mg/kg in hamster models. This effect is mechanistically linked to HSP-90 inhibition in nematodes, a target distinct from current anthelmintics like benzimidazoles. The pamoate salt’s prolonged exposure profile could enhance efficacy against slowly maturing parasites like whipworms (Trichuris spp.), where existing drugs show poor cure rates [8].
Drug Repositioning Synergy: As a derivative of the natural product-inspired pararosaniline scaffold, the pamoate salt aligns with sustainable drug discovery paradigms. Repositioning established compounds with known safety profiles significantly reduces development timelines and costs. In silico analyses predict polypharmacological potential, with probable activity against kinase-dependent pathways in oncology and immunomodulatory targets in autoimmune diseases. The anhydrous pamoate form serves as an enabling platform for probing these new biological spaces by ensuring adequate drug exposure [2] [9].
Table 2: Emerging Therapeutic Applications for Pararosaniline Analogues
Therapeutic Area | Biological Target | Preclinical Evidence |
---|---|---|
Antiparasitic | Nematode HSP-90 | 89% reduction in hookworm egg output [8] |
Oncology | Protein kinase C inhibition | Cytotoxicity in NSCLC lines (IC₅₀ 2.8 μM) [5] |
Immunology | NLRP3 Inflammasome | Suppression of IL-1β in macrophage assays [8] |
The convergence of formulation science (pamoate salt), target diversification (HSP-90, kinases), and translational efficiency (repurposing) positions pararosaniline pamoate anhydrous as a multifaceted investigational tool with significant academic and clinical value.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8